molecular formula C16H19N3O4S B11025175 3,4,5-trimethoxy-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide

3,4,5-trimethoxy-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11025175
M. Wt: 349.4 g/mol
InChI Key: ZWTZIKHUCQIBGF-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 3,4,5-trimethoxybenzoyl group: This step often involves acylation reactions using reagents such as 3,4,5-trimethoxybenzoyl chloride in the presence of a base like pyridine.

    Final coupling: The final step involves coupling the intermediate with the amine group to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong acids or bases, depending on the specific reaction.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit promising anticancer properties. For instance, research has identified that certain thiophene derivatives can inhibit key signaling pathways involved in cancer progression, such as the vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT) pathways. In vitro assays have shown that these compounds induce apoptosis in liver cell carcinoma by promoting S phase cell cycle arrest and activating caspase pathways .

Case Study:
A study evaluated the anticancer effects of a series of thiophene derivatives, including those related to 3,4,5-trimethoxy-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide. The results indicated that specific compounds exhibited IC50 values as low as 0.075 μM against VEGFR-2 and 4.60 μM against AKT, suggesting their potential as effective cancer therapeutics .

Kinase Inhibition

The compound has been investigated for its ability to act as a kinase inhibitor. Kinases are crucial in regulating various cellular processes, and their dysregulation is often linked to cancer and other diseases. The structure of this compound allows it to interact with specific kinase targets effectively.

Research Findings:
In a study focused on novel benzamide derivatives with thiophene rings, several compounds showed moderate to high potency in inhibiting RET kinase activity. The findings suggest that modifications to the benzamide structure can enhance kinase inhibition properties .

Anti-inflammatory Properties

The compound's structural characteristics also indicate potential anti-inflammatory effects. Research into similar benzamide derivatives has shown that they can modulate inflammatory pathways and reduce cytokine production.

Case Study:
In vitro studies have reported that certain benzamide derivatives exhibit significant inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages. This suggests that this compound may possess similar anti-inflammatory properties worth exploring further .

Neuroprotective Effects

Emerging research indicates that compounds with similar structural features may provide neuroprotective benefits. They could potentially mitigate neurodegenerative processes by inhibiting oxidative stress and promoting neuronal survival.

Research Insights:
Studies on related thieno[3,4-c]pyrazole derivatives have revealed their ability to protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This opens avenues for investigating the neuroprotective potential of this compound in models of neurodegenerative diseases .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Shares the trimethoxybenzoyl group but lacks the thieno[3,4-c]pyrazole moiety.

    N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide: Lacks the trimethoxy groups on the benzamide.

Uniqueness

3,4,5-trimethoxy-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide is unique due to the combination of the trimethoxybenzoyl group and the thieno[3,4-c]pyrazole moiety, which may confer distinct biological activities and chemical properties.

Biological Activity

3,4,5-trimethoxy-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest due to its potential biological activities. This article synthesizes current findings on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a trimethoxybenzamide core linked to a thieno[3,4-c]pyrazole moiety. The structural formula can be represented as follows:

C16H20N2O3S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an antitumor agent and its effects on different biological pathways.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity. For example, derivatives of benzamide have shown promising results in inhibiting tumor cell proliferation. The mechanism often involves the disruption of microtubule dynamics by targeting tubulin, which is crucial for cell division .

  • Tubulin Inhibition : Compounds related to this compound may interact with tubulin at the colchicine binding site. This interaction leads to apoptosis in cancer cells by preventing mitotic spindle formation .
  • Inhibition of Key Enzymes : Similar benzamide derivatives have been noted to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This inhibition can lead to reduced cell proliferation in cancerous tissues .

Study 1: Antitumor Efficacy

A study evaluated the efficacy of various benzamide derivatives against multiple cancer cell lines. The results demonstrated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. Specifically, the trimethoxy group was linked to increased potency against breast and lung cancer cell lines .

Study 2: Mechanistic Insights

In another investigation focusing on the molecular mechanisms of action, it was found that the compound significantly downregulated DHFR levels in resistant cancer cell lines. This suggests a dual mechanism where both tubulin inhibition and metabolic interference contribute to its antitumor effects .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectsReference
Antitumor3,4,5-trimethoxy-N-(...)-benzamideInhibition of tumor growth
Tubulin InhibitionSimilar benzamide derivativesInduces apoptosis via microtubule disruption
DHFR InhibitionBenzamide derivativesReduced proliferation in resistant cells

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

InChI

InChI=1S/C16H19N3O4S/c1-19-15(10-7-24-8-11(10)18-19)17-16(20)9-5-12(21-2)14(23-4)13(6-9)22-3/h5-6H,7-8H2,1-4H3,(H,17,20)

InChI Key

ZWTZIKHUCQIBGF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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